molecular formula C21H25ClFNO2 B12410971 Reduced Haloperidol-d4

Reduced Haloperidol-d4

Cat. No.: B12410971
M. Wt: 381.9 g/mol
InChI Key: WNZBBTJFOIOEMP-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol-d4 at the benzylic ketone to form the alcohol metabolite. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in verifying the product’s integrity .

Chemical Reactions Analysis

Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Reduced Haloperidol-d4 is extensively used in scientific research, particularly in:

Mechanism of Action

Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometric analysis by allowing precise quantification and differentiation from non-labeled compounds. This makes it an invaluable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C21H25ClFNO2

Molecular Weight

381.9 g/mol

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

WNZBBTJFOIOEMP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H]

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Origin of Product

United States

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